5-(4,6-Dichlorotriazinyl)aminofluorescein

概要

説明

5-(4,6-Dichlorotriazinyl)aminofluorescein is a reactive dye known for its absorption and emission maxima at approximately 492 nm and 516 nm, respectively . This compound is particularly notable for its ability to modify amines in proteins and react directly with polysaccharides and other alcohols in aqueous solutions at a pH greater than 9 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dichlorotriazinyl)aminofluorescein typically involves the reaction of fluorescein with cyanuric chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of fluorescein attacks the triazine ring of cyanuric chloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

化学反応の分析

Types of Reactions

5-(4,6-Dichlorotriazinyl)aminofluorescein undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reacts with amines, thiols, and hydroxyl groups.

Oxidation and Reduction: Although less common, it can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves bases such as sodium hydroxide or potassium carbonate in aqueous solutions at pH > 9.

Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Forms covalent bonds with proteins, polysaccharides, and other biomolecules.

Oxidation and Reduction: Produces various oxidized or reduced derivatives depending on the specific reagents used.

科学的研究の応用

Biological Applications

1. Biomolecule Labeling

DTAF is extensively used to label proteins and polysaccharides, enabling researchers to visualize these biomolecules within cells or tissues using fluorescence microscopy. The compound's ability to form covalent bonds with nucleophilic groups enhances its effectiveness in tracking biomolecule localization and interactions.

- Case Study : In a study on phenylenediamines in hair dyes, DTAF was employed as a fluorescent reagent to derivatize amino groups, enhancing detection sensitivity through micellar electrokinetic chromatography (MEKC). This method improved the sensitivity of detecting harmful compounds in commercial hair products by 30-81 times compared to traditional methods .

2. Hydrogel Visualization

DTAF has been used to label polysaccharides in hydrogels, facilitating the understanding of their microstructure and phase distribution. This application is crucial for developing biomaterials with specific mechanical properties and biological interactions.

- Case Study : Research demonstrated the use of DTAF-labeled polysaccharides to characterize the microstructure of composite hydrogels. The fluorescent labeling allowed for detailed imaging and analysis of the hydrogel's physical properties under various conditions .

Analytical Chemistry Applications

1. Detection of Contaminants

DTAF has been utilized in analytical chemistry for detecting contaminants in various matrices. Its high reactivity allows for the derivatization of target compounds, enhancing their detectability.

- Case Study : In a study focused on hair dye components, DTAF was used to derivatize phenylenediamines, facilitating their analysis through MEKC. The optimized conditions allowed for the successful determination of these compounds in real samples, highlighting DTAF's role in quality control .

Material Science Applications

1. Gelation Studies

DTAF is instrumental in studying the gelation behavior of polysaccharides such as xanthan gum. By labeling these biopolymers, researchers can observe their interactions and structural changes during gel formation.

作用機序

The mechanism of action of 5-(4,6-Dichlorotriazinyl)aminofluorescein involves its ability to form covalent bonds with amino groups, thiol groups, and hydroxyl groups in biomolecules. This reactivity is primarily due to the dichlorotriazine moiety, which acts as an electrophilic center, facilitating nucleophilic attack by these functional groups . The resulting covalent bonds enable the compound to serve as a stable fluorescent label, allowing for the visualization and tracking of various biological processes .

類似化合物との比較

Similar Compounds

Fluorescein Isothiocyanate: Another widely used fluorescent dye that reacts with amines but lacks the ability to react with hydroxyl groups.

Rhodamine B Isothiocyanate: Similar in its application as a fluorescent label but has different absorption and emission properties.

Uniqueness

5-(4,6-Dichlorotriazinyl)aminofluorescein is unique due to its high reactivity with a broad range of functional groups, including amines, thiols, and hydroxyl groups. This versatility makes it particularly valuable in various scientific and industrial applications .

生物活性

5-(4,6-Dichlorotriazinyl)aminofluorescein (commonly known as DTAF) is a synthetic fluorescent dye recognized for its significant biological activity and versatility in labeling biomolecules. This article delves into the biological properties, applications, and relevant research findings associated with DTAF, supported by data tables and case studies.

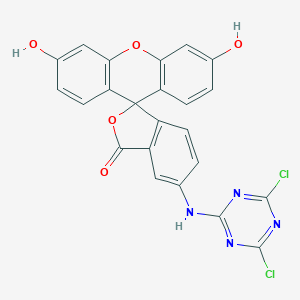

Chemical Structure and Properties

DTAF has a molecular formula of and features a fluorescein moiety linked to a triazine ring containing dichlorine substituents. Its unique structure contributes to its bright fluorescence, with absorption and emission maxima at approximately 492 nm and 516 nm, respectively . The compound's reactivity is primarily due to the dichlorotriazine group, which can form covalent bonds with nucleophilic groups in proteins and polysaccharides under alkaline conditions (pH > 9) .

Biological Activity

DTAF exhibits several key biological activities:

- Labeling Biomolecules : DTAF can covalently attach to proteins and polysaccharides, allowing researchers to visualize these biomolecules in various biological contexts using fluorescence microscopy techniques . This property is particularly valuable for studying cellular structures and dynamics.

- Fluorescence Microscopy Applications : The dye has been effectively employed in confocal laser scanning microscopy (CLSM) to investigate interactions between cyanobacteria and plant roots. For instance, studies involving Pisum sativum, Vigna rediata, and Triticum aestivum demonstrated that DTAF could penetrate root tissues efficiently, providing high-resolution images of cellular interactions .

- Characterization of Biomaterials : DTAF has been utilized to label polysaccharides in hydrogels, enhancing the understanding of their physical properties and interactions within biological systems.

Case Studies

-

Cyanobacterial-Plant Interaction :

- Objective : To study the association between cyanobacteria and plant roots.

- Methodology : Seedlings were co-cultivated with cyanobacteria and stained with DTAF for CLSM analysis.

- Findings : DTAF staining revealed detailed interactions at both extracellular and intracellular levels, outperforming traditional lectins in terms of penetration and resolution .

-

Labeling Cellulose Nanostructures :

- Research Focus : Investigating cellulose nanostructures through fluorescent labeling.

- Results : DTAF was used to label bacterial cellulose (BC), allowing for super-resolution imaging that characterized the nanostructures' morphology and crystallinity . The efficiency of labeling was assessed under various reaction conditions, demonstrating its utility in advanced imaging techniques.

Comparative Data on DTAF's Reactivity

| Substrate Type | Reactivity | Application |

|---|---|---|

| Proteins | High | Fluorescent tagging for cellular imaging |

| Polysaccharides | Moderate | Visualization of biopolymers |

| Hydrogel Materials | Variable | Characterization of physical properties |

特性

IUPAC Name |

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQCFPHXPNXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride) | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40199306 | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51306-35-5 | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。